Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with a complex structure that includes a phenol group, a nitroso group, and a 1-methyl-1-phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of a precursor phenol compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitroso group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in aromatic interactions, affecting the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1-methyl-1-phenylethyl)-: The position of the substituent on the phenol ring differs, leading to variations in reactivity and applications.
Phenol, 2-(1,1-dimethylethyl)-:
Uniqueness
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of both the nitroso group and the 1-methyl-1-phenylethyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59919-24-3 |
---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO2/c1-15(2,11-7-4-3-5-8-11)12-9-6-10-13(16-18)14(12)17/h3-10,17H,1-2H3 |
InChI-Schlüssel |
QIVUKSZPUSACAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.